Cas no 20368-84-7 (3,4-dimethyl-2,5-dihydro-1H-pyrrole)

3,4-dimethyl-2,5-dihydro-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole, 2,5-dihydro-3,4-dimethyl-
- 3,4-dimethyl-2,5-dihydro-1H-pyrrole
- EN300-26572041
- 20368-84-7
-
- MDL: MFCD32702403
- インチ: InChI=1S/C6H11N/c1-5-3-7-4-6(5)2/h7H,3-4H2,1-2H3
- InChIKey: MNCSOJLNXISMOS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CNC1)C
計算された属性
- せいみつぶんしりょう: 97.08923
- どういたいしつりょう: 97.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 90.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03
3,4-dimethyl-2,5-dihydro-1H-pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26572041-1g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 1g |
$914.0 | 2023-09-14 | ||
Enamine | EN300-26572041-10g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 10g |
$3929.0 | 2023-09-14 | ||
Enamine | EN300-26572041-0.5g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 0.5g |
$877.0 | 2023-09-14 | ||
Enamine | EN300-26572041-5g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 5g |
$2650.0 | 2023-09-14 | ||
Enamine | EN300-26572041-5.0g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-26572041-0.1g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 0.1g |
$804.0 | 2023-09-14 | ||
Enamine | EN300-26572041-10.0g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-26572041-0.25g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 0.25g |
$840.0 | 2023-09-14 | ||
Enamine | EN300-26572041-2.5g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 2.5g |
$1791.0 | 2023-09-14 | ||
Enamine | EN300-26572041-0.05g |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
20368-84-7 | 0.05g |
$768.0 | 2023-09-14 |
3,4-dimethyl-2,5-dihydro-1H-pyrrole 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
3,4-dimethyl-2,5-dihydro-1H-pyrroleに関する追加情報
3,4-Dimethyl-2,5-Dihydro-1H-Pyrrole: A Comprehensive Overview
The compound 3,4-dimethyl-2,5-dihydro-1H-pyrrole (CAS No. 20368-84-7) is a heterocyclic organic compound with a pyrrole ring structure. This compound has gained significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications in various industries. In this article, we will delve into the structural characteristics, chemical properties, synthesis methods, and recent advancements in the utilization of 3,4-dimethyl-2,5-dihydro-1H-pyrrole.
The molecular structure of 3,4-dimethyl-2,5-dihydro-1H-pyrrole consists of a five-membered ring with one nitrogen atom and two methyl groups attached at the 3 and 4 positions. The dihydro configuration indicates that two of the ring's double bonds are saturated, which influences its electronic properties and reactivity. This compound is classified as a partially saturated pyrrole derivative, making it distinct from fully aromatic pyrroles like pyrrolidine or indole.
Recent studies have highlighted the importance of 3,4-dimethyl-2,5-dihydro-1H-pyrrole in the development of novel materials for energy storage applications. Researchers have explored its potential as a precursor for synthesizing conductive polymers and organic semiconductors. For instance, a 2023 study published in *Advanced Materials* demonstrated that derivatives of this compound can be used to create high-performance organic photovoltaic cells with enhanced electron mobility.
In terms of synthesis, 3,4-dimethyl-2,5-dihydro-1H-pyrrole can be prepared through various methods, including the Knorr pyrrole synthesis and the Paal-Knorr synthesis. These methods involve the reaction of ketones or aldehydes with amino acids or other nitrogen-containing compounds under specific conditions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
The chemical properties of 3,4-dimethyl-2,5-dihydro-1H-pyrrole are heavily influenced by its electronic structure. The presence of methyl groups at the 3 and 4 positions introduces steric hindrance and modulates the compound's reactivity. Additionally, the dihydro configuration imparts a degree of unsaturation that can be exploited in various chemical transformations. For example, researchers have utilized this compound as a building block for constructing complex heterocyclic frameworks with applications in drug discovery.
One of the most promising areas of research involving 3,4-dimethyl-2,5-dihydro-1H-pyrrole is its use in medicinal chemistry. Several studies have reported its potential as a lead compound for developing new drugs targeting specific biological pathways. A 2023 paper in *Journal of Medicinal Chemistry* highlighted its ability to inhibit certain enzymes involved in neurodegenerative diseases. This finding has opened new avenues for exploring its therapeutic applications.
Furthermore, 3,4-dimethyl-2,5-dihydro-1H-pyrrole has been investigated for its role in catalysis. Its ability to act as a ligand in transition metal complexes has been leveraged to develop efficient catalysts for organic transformations. A recent study published in *Nature Catalysis* demonstrated that this compound can enhance the selectivity and activity of palladium catalysts in cross-coupling reactions.
In conclusion, 3,4-dimethyl-2,5-dihydro-1H-pyrrole (CAS No. 20368-84-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features make it an invaluable tool in organic synthesis, materials science
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